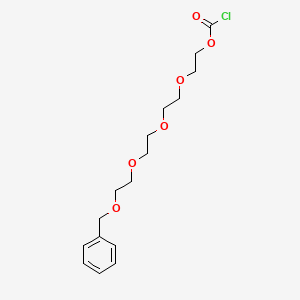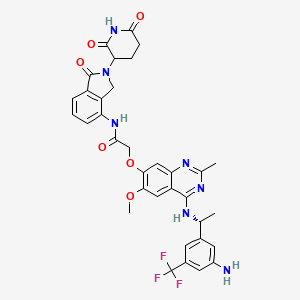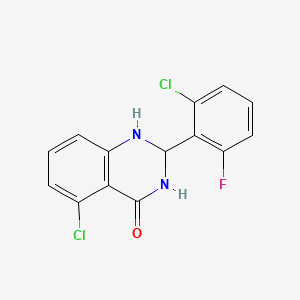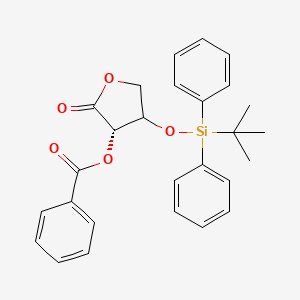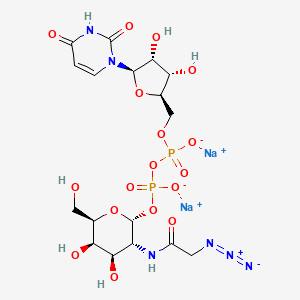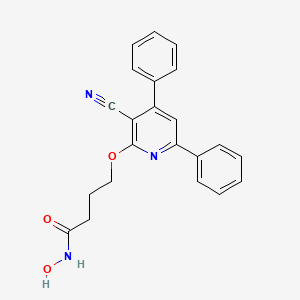
Pim-1/hdac-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pim-1/hdac-IN-1 is a compound known for its dual inhibitory activity against Pim-1 kinase and histone deacetylases (HDACs). Pim-1 kinase is involved in cell growth, proliferation, and survival, while HDACs play a crucial role in regulating gene expression by modifying chromatin structure. This compound has shown significant potential in inducing apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pim-1/hdac-IN-1 involves the utilization of cyanopyridine as a key intermediate. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired compound. The synthetic route may involve multiple steps, including the formation of intermediate compounds, purification, and final product isolation .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process would also involve stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pim-1/hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the specific reaction, including temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives of this compound .
Aplicaciones Científicas De Investigación
Pim-1/hdac-IN-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
Pim-1/hdac-IN-1 exerts its effects by inhibiting the activity of Pim-1 kinase and HDACs. Pim-1 kinase is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting Pim-1 kinase, the compound disrupts these processes, leading to cell cycle arrest and apoptosis. HDACs regulate gene expression by modifying chromatin structure. Inhibition of HDACs by this compound leads to alterations in gene expression, contributing to its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Vorinostat: An HDAC inhibitor used in cancer therapy.
Belinostat: Another HDAC inhibitor approved for cancer treatment.
Panobinostat: An HDAC inhibitor used in combination with other drugs for multiple myeloma treatment
Uniqueness
Pim-1/hdac-IN-1 is unique due to its dual inhibitory activity against both Pim-1 kinase and HDACs. This dual inhibition provides a synergistic effect, enhancing its anticancer potential compared to compounds that target only one of these enzymes .
Propiedades
Fórmula molecular |
C22H19N3O3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
4-(3-cyano-4,6-diphenylpyridin-2-yl)oxy-N-hydroxybutanamide |
InChI |
InChI=1S/C22H19N3O3/c23-15-19-18(16-8-3-1-4-9-16)14-20(17-10-5-2-6-11-17)24-22(19)28-13-7-12-21(26)25-27/h1-6,8-11,14,27H,7,12-13H2,(H,25,26) |
Clave InChI |
BZZLWSUDVNPCST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)OCCCC(=O)NO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


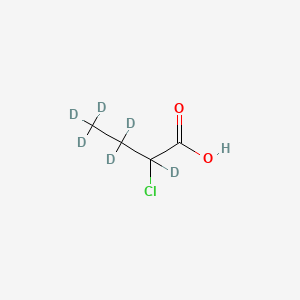
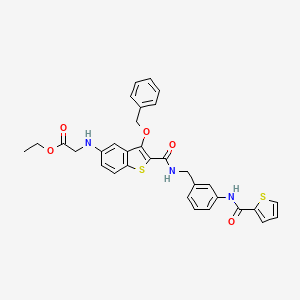
![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
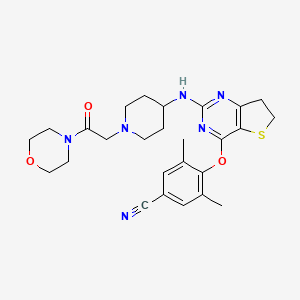
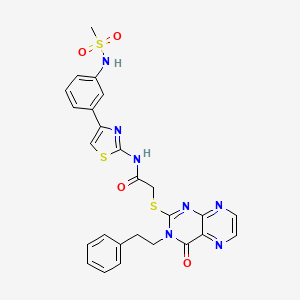
![4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12407485.png)
